molecular formula C22H17BrN2O B4947620 5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4947620
M. Wt: 405.3 g/mol
InChI Key: MDNLCJQJOKTISX-UHFFFAOYSA-N
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Description

Structure and Synthesis:
The compound features a tricyclic pyrazolo[1,5-c][1,3]benzoxazine core with a 4-bromophenyl group at position 5 and a phenyl group at position 2 (Figure 1). Its six-membered benzoxazine ring contributes to enhanced binding affinity with biological targets, such as butyrylcholinesterase (BuChE), compared to seven-membered benzoxazepine analogs . The synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives, followed by regioselective functionalization .

Biological Relevance:
Designed as a cholinesterase inhibitor, this compound is part of a broader effort to develop therapeutics for neurodegenerative diseases. Molecular docking studies (PDB 1P0I) highlight its improved steric compatibility with BuChE’s active site due to the smaller benzoxazine ring .

Properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O/c23-17-12-10-16(11-13-17)22-25-20(18-8-4-5-9-21(18)26-22)14-19(24-25)15-6-2-1-3-7-15/h1-13,20,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNLCJQJOKTISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoxazine ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine substituent or the pyrazole ring, resulting in debromination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic effects. Studies have indicated that derivatives of this compound may inhibit certain enzymes or receptors, making them useful in treating diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural Modifications and Target Affinity

Key Structural Features :

  • Core Heterocycle : The six-membered benzoxazine ring in the target compound reduces steric hindrance compared to seven-membered benzoxazepines, enhancing binding to BuChE .
  • Substituent Effects: Position 5: Bromophenyl groups (as in the target) improve lipophilicity and π-π stacking, whereas chloro (e.g., 7,9-dichloro analogs) or nitrophenyl groups increase electrophilicity but may reduce solubility . Position 2: Phenyl groups (target) vs. Methoxy groups enhance solubility but may reduce membrane permeability .

Pharmacokinetic and Physicochemical Properties

  • Bioavailability :
    • Analogs with polar substituents (e.g., 4-methoxy in ) comply better with Veber’s rules (polar surface area < 140 Ų) but may suffer from rapid metabolic clearance .

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